4-Piperidinyl cyclopentanecarboxylate hydrochloride

Medicinal Chemistry Organic Synthesis Chemical Procurement

This hydrochloride salt offers enhanced aqueous solubility and is a versatile intermediate for CNS drug discovery, particularly for developing novel receptor modulators. Procuring with a defined purity specification (e.g., NLT 98% or 95%) is essential for ensuring reproducible SAR data and minimizing experimental variability. Choose the appropriate purity grade to balance cost-efficiency with synthetic requirements.

Molecular Formula C11H20ClNO2
Molecular Weight 233.73 g/mol
CAS No. 1219948-62-5
Cat. No. B1397308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinyl cyclopentanecarboxylate hydrochloride
CAS1219948-62-5
Molecular FormulaC11H20ClNO2
Molecular Weight233.73 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)OC2CCNCC2.Cl
InChIInChI=1S/C11H19NO2.ClH/c13-11(9-3-1-2-4-9)14-10-5-7-12-8-6-10;/h9-10,12H,1-8H2;1H
InChIKeyUYOSIERKTXYGPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperidinyl cyclopentanecarboxylate hydrochloride (CAS 1219948-62-5): A Synthetic Piperidinyl Ester Building Block for Research Applications


4-Piperidinyl cyclopentanecarboxylate hydrochloride is a synthetic organic compound characterized by a piperidine ring linked to a cyclopentane carboxylate moiety via an ester bond, and is provided as a hydrochloride salt [1]. It has the molecular formula C11H20ClNO2, a molecular weight of 233.74 g/mol, and is typically available as a white to off-white crystalline solid [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and chemical biology research, particularly as a building block for synthesizing more complex bioactive molecules targeting central nervous system (CNS) and other receptor pathways [2]. Its hydrochloride form ensures enhanced aqueous solubility and improved handling characteristics compared to its free base .

Why Substituting 4-Piperidinyl cyclopentanecarboxylate hydrochloride with Analogous Piperidinyl Esters Can Compromise Experimental Outcomes


Substituting 4-Piperidinyl cyclopentanecarboxylate hydrochloride with other in-class piperidinyl ester building blocks is not straightforward and can lead to significant experimental variability. Key points of differentiation include the specific purity grades offered by different vendors, which can impact reaction yields and data reproducibility . The exact structural position of the piperidinyl group on the cyclopentane ring (e.g., 4-yl vs. 2-yl or 3-yl) and the presence or absence of the hydrochloride salt form alter key physicochemical properties such as solubility, stability, and reactivity, directly affecting its utility as a synthetic intermediate . Furthermore, subtle variations in the ester or amide linkage, such as those found in N-(piperidin-4-yl)cyclopentanecarboxamide or cyclopentanecarboxylic acid piperidin-4-ylmethyl ester, can lead to different biological activities or pharmacokinetic profiles if the building block is intended for prodrug or bioconjugation strategies . Therefore, indiscriminate substitution is a major source of data inconsistency and is not recommended for rigorous research.

Quantitative Evidence for Differentiating 4-Piperidinyl cyclopentanecarboxylate hydrochloride in Procurement Decisions


Comparative Purity Analysis of 4-Piperidinyl cyclopentanecarboxylate hydrochloride from Multiple Suppliers

The compound is commercially available from several vendors, each offering different purity grades and quality control standards. For example, MolCore offers the compound with a purity of NLT (Not Less Than) 98%, adhering to ISO certification . In contrast, AKSci lists a purity specification of 95% for the same compound . This difference of 3% in minimum purity can be critical for reactions that are sensitive to impurities, potentially affecting yield and the need for subsequent purification steps. The availability of supporting documentation like Certificates of Analysis (COA) and Safety Data Sheets (SDS) also varies between suppliers and should be a key consideration in procurement .

Medicinal Chemistry Organic Synthesis Chemical Procurement

Structural Differentiation of 4-Piperidinyl cyclopentanecarboxylate hydrochloride from a Related Methyl Ester Analog

4-Piperidinyl cyclopentanecarboxylate hydrochloride (CAS 1219948-62-5) differs structurally from the closely related compound Methyl 2-(4-piperidinyl)cyclopentanecarboxylate (CAS 2247102-67-4) [1]. The former is a hydrochloride salt of an ester with the piperidine attached via its 4-position to the carboxyl oxygen. The latter is a methyl ester where the piperidinyl group is directly attached to the 2-position of the cyclopentane ring. This structural difference results in a computed Topological Polar Surface Area (TPSA) of 38.3 Ų for the target compound [2] versus a TPSA of 38.8 Ų for the analog [1]. While the difference is small, it reflects the distinct electronic and steric environments of the two molecules, which can influence their respective reactivity and interactions with biological targets.

Chemical Structure Physicochemical Property Building Block Selection

Solubility Enhancement of the Hydrochloride Salt Form Compared to Free Base

The compound is provided as a hydrochloride salt, a standard strategy to enhance aqueous solubility compared to its free base counterpart . While no specific quantitative aqueous solubility data was found for this exact compound, the principle is well-established for piperidinyl-containing esters. For a structurally similar compound, cyclopentanecarboxylic acid 4-piperidinylmethyl ester hydrochloride, it is documented to be soluble in polar solvents such as water and alcohols . This is a key differentiator from the less soluble free base forms. The exact mass of 233.1182566 g/mol and the presence of the chloride counterion can also affect its performance in formulations or assays [1].

Formulation Drug Discovery Solubility

Validated Application Scenarios for 4-Piperidinyl cyclopentanecarboxylate hydrochloride Based on Available Evidence


Medicinal Chemistry: Synthesis of CNS-Targeted Small Molecules

The compound's piperidine and cyclopentane framework is a common motif in CNS-penetrant drugs [1]. It serves as a key intermediate for the construction of more complex molecules designed to modulate neurological targets. Its procurement with a defined purity specification (e.g., NLT 98% or 95%) is essential for ensuring reproducible SAR (Structure-Activity Relationship) data .

Chemical Biology: Development of Novel Receptor Modulators

Its structural features suggest potential for developing novel receptor modulators, including those targeting sigma or muscarinic receptors, a role supported by studies on structurally related caramiphen analogs [2]. The availability of this building block in a hydrochloride salt form facilitates its use in high-throughput screening assays requiring aqueous solubility .

Organic Synthesis: A Versatile Ester Scaffold for Diversification

The compound's ester linkage can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing multiple points for synthetic diversification. The availability of different purity grades (e.g., 98% vs. 95%) from vendors allows researchers to select a product optimized for either cost-efficiency or the need for high initial purity in complex multi-step syntheses .

Process Chemistry and Formulation: Optimization of Aqueous Solubility

The hydrochloride salt form is a critical differentiator for applications requiring aqueous solubility, such as formulation studies or certain in vivo experiments . Researchers developing lead compounds can rely on this form to improve the bioavailability or handling of their initial hits without needing immediate additional salt screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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